molecular formula C17H15FO3 B3070521 (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1004035-72-6

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B3070521
CAS RN: 1004035-72-6
M. Wt: 286.3 g/mol
InChI Key: VBCCSRQXYFQLBK-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as 2C-F, is a synthetic compound of the phenethylamine class. It is a designer drug that has been found to have psychoactive effects. This compound has been the subject of scientific research due to its potential use in medical applications.

Mechanism of Action

The exact mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is not fully understood. However, it is thought to work by binding to certain receptors in the brain, such as the serotonin and dopamine receptors. This binding can result in the release of neurotransmitters, which can lead to changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
Studies have shown that (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one can produce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, and body temperature. It can also cause alterations in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it is a designer drug and is not approved for human use. This can make it difficult to obtain funding for research and can limit the scope of studies that can be conducted.
List of

Future Directions

1. Further studies to determine the exact mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one.
2. Investigation of the potential use of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one in the treatment of chronic pain and inflammation.
3. Exploration of the effects of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one on different types of receptors in the brain.
4. Development of new synthetic methods for the production of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one.
5. Investigation of the long-term effects of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one on the brain and body.
6. Comparison of the effects of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one with other psychoactive compounds.
7. Study of the potential use of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one in the treatment of psychiatric disorders such as depression and anxiety.
8. Investigation of the effects of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one on different animal models.
9. Development of new analogs of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one with improved pharmacological properties.
10. Investigation of the potential use of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one in the treatment of drug addiction.

Scientific Research Applications

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential use as a therapeutic agent in the treatment of certain medical conditions. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-13-8-10-17(21-2)14(11-13)16(19)9-7-12-5-3-4-6-15(12)18/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCCSRQXYFQLBK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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